
18-oxocortisol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-oxocortisol involves multiple steps, starting from cortisol. The key steps include oxidation and hydroxylation reactions catalyzed by specific enzymes such as CYP11B2. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound is achieved through biotechnological processes using genetically engineered microorganisms that express the necessary enzymes. This method ensures high yield and purity of the compound .
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones and aldehydes.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2)
Major Products:
Oxidation Products: 11,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al derivatives with additional ketone or aldehyde groups.
Reduction Products: Reduced forms of the compound with hydroxyl groups.
Substitution Products: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Diagnosis of Aldosterone-Producing Adenoma
18-Oxocortisol serves as a critical biomarker in the diagnosis of aldosterone-producing adenoma (APA). Studies have shown that elevated levels of peripheral this compound can distinguish between unilateral and bilateral forms of hyperaldosteronism. For instance, one study found that 84% of patients with aldosteronoma exhibited this compound levels above 6.1 ng/dL, while none of the patients with bilateral hyperaldosteronism showed such elevations .
Correlation with Aldosterone Levels
Research indicates a strong correlation between peripheral this compound levels and circulating aldosterone concentrations. In patients with APA, higher levels of this compound were consistently associated with increased aldosterone production, suggesting its potential utility in monitoring disease progression and treatment response .
Advanced Diagnostic Techniques
The introduction of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has improved the sensitivity and specificity of measuring this compound. This technique has outperformed traditional immunoassays, allowing for more accurate differentiation between APA and idiopathic hyperaldosteronism . The ability to measure this compound from adrenal vein samples enhances the diagnostic accuracy for primary aldosteronism subtypes .
Case Studies and Data Analysis
A comprehensive analysis involving multiple case studies highlights the variability in this compound levels among patients with different forms of primary aldosteronism. For example, a study involving 48 cases of APA revealed peripheral this compound concentrations ranging from 0.50 to 183.13 ng/dL, demonstrating significant variability that could influence clinical decision-making .
Table: Summary of Key Findings on this compound Levels
Study Reference | Patient Group | Average this compound Level (ng/dL) | Sensitivity/Specificity |
---|---|---|---|
APA | 23.6 | - | |
BHA | 1.89 | - | |
Unilateral PA | ≥0.785 (secretion ratio) | 90% / 77% | |
Bilateral PA | Below detection limit | - |
Potential for Future Research
The ongoing exploration into the roles of this compound in adrenal pathology suggests its potential as a therapeutic target or a more refined biomarker for disease stratification. Future studies may focus on longitudinal tracking of this compound levels in response to treatment interventions, particularly in patients undergoing adrenalectomy for APA.
Wirkmechanismus
The compound exerts its effects by binding to mineralocorticoid receptors in the kidneys, leading to the activation of signaling pathways that regulate sodium and potassium balance. This results in increased reabsorption of sodium and water, thereby raising blood pressure. The molecular targets include the mineralocorticoid receptor and associated signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Cortisol: A glucocorticoid with similar structure but different biological activity.
Aldosterone: Another mineralocorticoid with a similar mechanism of action but different potency.
11-Deoxycortisol: A precursor in the biosynthesis of cortisol and aldosterone.
Uniqueness: 18-oxocortisol is unique due to its specific role as a mineralocorticoid agonist and its potential as a biomarker for adrenal gland function .
Biologische Aktivität
18-Oxocortisol is a steroid hormone derived from cortisol, primarily synthesized in the adrenal glands. It plays a significant role in the regulation of blood pressure and electrolyte balance, particularly in the context of adrenal disorders such as primary aldosteronism. This article reviews the biological activity of this compound, including its physiological effects, receptor interactions, and clinical implications.
Synthesis and Regulation
The synthesis of this compound involves the enzymatic conversion of cortisol, which requires the actions of both aldosterone synthase (CYP11B2) and 17α-hydroxylase (CYP11B1). The primary physiological regulator of this synthesis is adrenocorticotropic hormone (ACTH). Notably, while cortisol serves as a substrate for its production, the overall biological activity of this compound is relatively low compared to cortisol and aldosterone .
Biological Activity
Receptor Binding Affinity
This compound exhibits low affinity for mineralocorticoid and glucocorticoid receptors. In comparative studies:
- Its binding to the mineralocorticoid receptor is approximately 0.6% to 1.3% that of aldosterone.
- For glucocorticoid receptors, it shows about 3–4% of cortisol's activity .
Physiological Effects
Research has demonstrated that administration of this compound leads to:
- Mineralocorticoid-type hypertension : In animal models such as rats and sheep, high doses resulted in increased blood pressure and hypokalemia (low potassium levels) alongside cardiac and renal enlargement .
- Cardiovascular Effects : The induction of hypertension was associated with cardiovascular lesions, highlighting its potential impact on heart health .
Diagnostic Utility
This compound levels are significantly elevated in patients with primary aldosteronism (PA), particularly those with aldosterone-producing adenomas (APAs). Studies have shown:
- Elevated urinary excretion levels compared to normotensive individuals.
- Potential use as a biomarker to differentiate between subtypes of PA, with cut-off values suggested for urinary excretions .
Case Studies
- Primary Aldosteronism : In a cohort study involving patients with PA, urinary levels of this compound were found to be more than five times higher in those with APAs compared to patients with bilateral adrenal hyperplasia (BAH) or essential hypertension .
- Response to Treatment : Following saline load tests, changes in serum and urinary levels of this compound were monitored in patients undergoing treatment for PA. Results indicated a significant correlation between treatment efficacy and hormone levels .
Summary Table of Biological Activity
Parameter | Value |
---|---|
Mineralocorticoid Activity | 0.6% - 1.3% of Aldosterone |
Glucocorticoid Activity | 3% - 4% of Cortisol |
Hypertensive Response | Induces hypertension in rats |
Urinary Excretion in PA | Elevated >5-fold in APAs |
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,11,14-16,18,22,25,27H,2-7,9-10H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQWWIFROYJHCU-UKSDXMLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317244 | |
Record name | 18-Oxocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-60-8 | |
Record name | 18-Oxocortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2410-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Oxocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Oxocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.